3-(4-Fluorophenyl)oxan-3-ol, also known by its chemical identifier 1338990-25-2, is an organic compound characterized by a fluorophenyl group attached to a cyclic ether (oxane) with a hydroxyl functional group. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and utility as a synthetic intermediate.
The compound can be synthesized through several methods, primarily involving the reaction of 4-fluorophenylmagnesium bromide with oxirane derivatives. The synthesis is typically performed under controlled conditions to ensure purity and yield.
3-(4-Fluorophenyl)oxan-3-ol falls under the category of organic compounds, specifically within the class of alcohols and ethers. Its structure features a six-membered ring containing an oxygen atom, classifying it as an oxane derivative.
The synthesis of 3-(4-Fluorophenyl)oxan-3-ol generally follows these steps:
The molecular formula of 3-(4-Fluorophenyl)oxan-3-ol is , indicating the presence of carbon, hydrogen, fluorine, and oxygen atoms. The structure includes:
C1COC(C1)(C2=CC=C(C=C2)F)O
XHMSQKZAVZLJQU-UHFFFAOYSA-N
3-(4-Fluorophenyl)oxan-3-ol can undergo several types of chemical reactions:
The specific reagents and conditions used will influence the major products formed during these reactions, such as ketones from oxidation or substituted derivatives from nucleophilic attacks.
The mechanism by which 3-(4-Fluorophenyl)oxan-3-ol exerts its effects involves:
3-(4-Fluorophenyl)oxan-3-ol has several scientific uses:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4